Myrislignan
Overview
Description
Synthesis Analysis
The synthesis of myrislignan involves several key steps starting from vanillin. An asymmetric synthesis approach has been developed to achieve the natural erythro-(1R,2S)-8-O-4′-neolignan myrislignan with a total yield of 10%. This process includes critical steps such as the preparation of the enantiopure threo alcohol of predictable stereochemistry by dihydroxylation and inversion of the absolute configuration at the C-8 stereogenic center to obtain the erythro configuration through a Mitsunobu reaction (Xia & Wang, 2011).
Molecular Structure Analysis
Myrislignan's molecular structure is characterized by its acyclic neolignan framework, which is significant for its biological activities. The compound, erythro-(1R,2S)-2-(4-allyl-2,6-dimethoxyphenoxyl)-1-(4-hydroxy-3-methoxyphenyl) propan-1-ol, showcases the complexity of its structure, which contributes to its diverse pharmacological effects. This structure is pivotal in studies focusing on its synthesis and biotransformation (Li & Yang, 2008).
Chemical Reactions and Properties
Myrislignan undergoes various chemical reactions, including biotransformation in liver microsomes, leading to the production of several metabolites. This biotransformation is crucial for understanding its mechanism of action and metabolism in biological systems. The metabolites, identified as myrislignanometins A-G, elucidate the compound's interaction with biological enzymes and its metabolic pathways (Li & Yang, 2008).
Scientific Research Applications
Anti-Cancer Properties : Myrislignan has been shown to induce apoptosis in lung cancer cells (A549) through mechanisms involving the mitogen-activated protein kinase pathway, changes in mitochondrial membrane potential, and regulation of apoptotic proteins (Lu et al., 2016). It also induces apoptosis in gastric cancer cells via the PI3K/AKT signaling pathway (Zhou et al., 2023).
Anti-Inflammatory Effects : Myrislignan has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway in lipopolysaccharide-induced inflammation in murine macrophage cells (Jin et al., 2012).
Pharmacokinetics and Metabolism : Studies have explored the pharmacokinetics of myrislignan in animals, including its bioavailability and metabolism. It has been shown that the bioavailability of orally administered myrislignan is significantly lower than when administered intraperitoneally (Zhang et al., 2021). Additionally, its metabolism in rat liver microsomes has been investigated to understand its metabolic pathways (Li & Yang, 2008).
Toxicity and Treatment of Infections : Myrislignan has been studied for its potential in treating Toxoplasma gondii infections, with findings suggesting it may disrupt mitochondrial function in the parasite (Zhang et al., 2019). It also has been shown to induce redox imbalance and activate autophagy in Toxoplasma gondii (Zhang et al., 2021).
Hepatoprotective Effects : Myrislignan has demonstrated hepatoprotective effects mediated by PPARα, suggesting its potential in treating liver injuries (Yang et al., 2018).
Synthesis and Chemical Analysis : Research has been conducted on the asymmetric synthesis of myrislignan (Xia & Wang, 2011), as well as methods for its quantification and analysis in biological samples (Li & Yang, 2008).
Safety And Hazards
Future Directions
Myrislignan has shown excellent anti-T. gondii activity in vitro and in vivo, and was able to destroy mitochondrial function . These findings demonstrated that Myrislignan can induce the oxidation-reduction in T. gondii, lead to the autophagy, and cause the death of T. gondii . This suggests that Myrislignan may be a promising compound for the treatment of diseases caused by T. gondii.
properties
IUPAC Name |
4-[(1R,2S)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZFTGWWPHYLGI-RBZFPXEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333494 | |
Record name | (-)-(1R,2S)-Myrislignan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Myrislignan | |
CAS RN |
171485-39-5 | |
Record name | (-)-(1R,2S)-Myrislignan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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